molecular formula C16H12ClN3O4S B2838307 4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-16-8

4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2838307
CAS No.: 886927-16-8
M. Wt: 377.8
InChI Key: SUINHDAQEREEKX-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886927-16-8) is a high-purity chemical compound with the molecular formula C16H12ClN3O4S and a molecular weight of 377.80 g/mol. This synthetic small molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant biological potential . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. This benzamide derivative is constructed around a 1,3,4-oxadiazole ring, a versatile heterocycle that contributes to the molecule's ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The structure is further elaborated with a 4-chlorobenzamide moiety at the 2-position and a 3-methanesulfonylphenyl group at the 5-position of the oxadiazole ring. The methanesulfonyl group is a distinctive feature that can enhance solubility and provide a key interaction point with target proteins. RESEARCH APPLICATIONS: This compound is primarily valuable for investigating structure-activity relationships in drug discovery, particularly in the development of kinase inhibitors and epigenetic modulators. Researchers can utilize it as a core scaffold to develop novel ligands for various enzymes, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are implicated in cancer cell proliferation . The 1,3,4-oxadiazole moiety is a well-established pharmacophore in anticancer research, and its incorporation into molecular designs is aimed at achieving selective cytotoxicity against malignant cells . Furthermore, the structural features of this compound make it a candidate for use in agricultural chemical research, particularly in the development of antiviral agents for plant protection, analogous to other 1,3,4-oxadiazole and heterocyclic sulfonamide derivatives that have demonstrated activity against viruses like the tobacco mosaic virus . MECHANISTIC INSIGHTS: While the specific mechanism of action for this exact compound requires further experimental validation, its molecular architecture suggests potential for multi-target engagement. The 1,3,4-oxadiazole scaffold is known to be a bioisostere for ester and amide functionalities, influencing the compound's metabolic stability and binding affinity . The electron-withdrawing nature of the oxadiazole ring can impact electron distribution, which is crucial for interactions with enzymatic active sites. The methanesulfonyl group can act as a hydrogen bond acceptor, potentially enabling specific interactions with amino acid residues in target proteins, similar to strategies employed in the design of inhibitors for enzymes like CYP51 . This compound is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-4-2-3-11(9-13)15-19-20-16(24-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINHDAQEREEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Coupling with 4-chlorobenzoyl Chloride: The final step involves the coupling of the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The oxadiazole ring and methylsulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their substituents are summarized below:

Compound Name Oxadiazole Substituent Benzamide Substituent Key Features Reference
4-Chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (Target) 3-Methanesulfonylphenyl 4-Chloro Electron-withdrawing groups; potential enzyme inhibition
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl Sulfamoyl Antifungal activity via thioredoxin reductase inhibition; improved solubility
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide Furan-2-yl Sulfamoyl Moderate antifungal efficacy; heterocyclic furan enhances metabolic stability
4-Chloro-N-[5-(4-chlorophenyl)-oxadiazol-2-yl]benzamide (Compound 3, ) 4-Chlorophenyl 4-Chloro Dual chloro substitution; anti-inflammatory potential
4-Chloro-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]benzamide (KKL-35) 4-Fluorophenyl 4-Chloro Antibacterial activity (IC50 = 0.9 μM); fluorophenyl enhances hydrophobicity

Physicochemical Properties

  • Solubility :

    • Methoxy-substituted analogs (e.g., LMM5) show improved aqueous solubility due to the polar methoxy group .
    • Chloro and methanesulfonyl groups (target compound) reduce solubility but may enhance membrane permeability.
  • Spectroscopic Data :

    • IR/NMR : Chloro and carbonyl groups in analogs (e.g., Compound 3) exhibit characteristic peaks at 778 cm⁻¹ (C-Cl) and 1668 cm⁻¹ (C=O) . The target compound’s methanesulfonyl group would likely show S=O stretches near 1150–1300 cm⁻¹.
    • Mass Spectrometry : Molecular ion peaks for chloro-substituted benzamides align with calculated values (e.g., m/z 329.74 for 4-chloro-N-[5-(4-methoxyphenyl)-oxadiazol-2-yl]benzamide) .

Structure-Activity Relationship (SAR)

  • Heterocyclic Substituents : Furan (LMM11) and fluorophenyl (KKL-35) groups improve metabolic stability and target specificity .
  • Sulfamoyl vs. Methanesulfonyl : Sulfamoyl derivatives (LMM5/LMM11) show confirmed Trr1 inhibition, while methanesulfonyl’s role requires further validation .

Biological Activity

4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}ClN4_{4}O3_{3}, with a molecular weight of approximately 300.141 g/mol. The presence of the oxadiazole ring and sulfonyl group contributes to its biological activity.

PropertyValue
Molecular FormulaC12_{12}H11_{11}ClN4_{4}O3_{3}
Molecular Weight300.141 g/mol
CAS Number90147-10-7

The biological activity of this compound has been linked to several mechanisms:

  • Antibacterial Activity : Studies have indicated that compounds containing the oxadiazole ring exhibit significant antibacterial properties. For instance, related compounds have shown efficacy against multidrug-resistant strains by targeting bacterial cell division proteins like FtsZ .
  • Antitumor Effects : Some derivatives of oxadiazole-based compounds have been explored for their potential as anticancer agents. They may act as inhibitors of key signaling pathways involved in tumor growth and proliferation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes relevant in various metabolic pathways, contributing to its therapeutic effects in diseases such as cancer and bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • Antibacterial Efficacy : Research demonstrated that a related oxadiazole compound (A14) was more effective than traditional antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus. This suggests that the oxadiazole moiety can be optimized for enhanced antibacterial activity .
  • Cancer Research : A study on structurally similar benzamide derivatives revealed their ability to inhibit tumor growth in various cancer cell lines. These findings indicate that modifications in the benzamide structure can lead to significant improvements in anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves a multi-step approach:

Oxadiazole Ring Formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H2SO4) or via microwave-assisted synthesis to enhance efficiency .

Benzamide Coupling : Amidation of the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) .

Methanesulfonyl Group Introduction : Sulfonation of the phenyl ring using methanesulfonyl chloride under controlled pH (8–9) and temperature (0–5°C) .
Key Optimization : Use continuous flow reactors for scalability and purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., methanesulfonyl proton signals at δ 3.2–3.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL-2018) refine hydrogen-bonding networks (e.g., N–H⋯O and N–H⋯S interactions) and dihedral angles (e.g., 67.1° between oxadiazole and benzamide planes) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (C16H12ClN3O4S, 377.8 g/mol) .

Advanced Research Questions

Q. How to design experiments to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Substituent Variation : Compare analogs with halogen (Cl, F) or methoxy groups at the benzamide position to assess hydrophobicity effects on bacterial membrane penetration .
  • Enzyme Inhibition Assays : Measure IC50 against bacterial enoyl-ACP reductase (e.g., InhA) using fluorescence-based assays .
  • Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with Tyr158 in InhA) .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Purity Validation : Confirm compound integrity via HPLC (retention time: 12.3 min, 97% purity) and elemental analysis .
  • Mechanistic Redundancy : Cross-validate results using both cell-based (MIC) and target-specific (enzyme inhibition) assays .

Q. What computational strategies predict binding modes with kinase targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns to assess stability of hydrogen bonds (e.g., with Met793) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to optimize binding affinity .
  • ADMET Prediction : Use SwissADME to evaluate logP (2.8) and bioavailability (<80% due to high polar surface area) .

Q. How to assess compound stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–9) and analyze degradation via LC-MS (e.g., hydrolysis of oxadiazole ring at pH <3) .
  • Oxidative Stress Testing : Treat with H2O2 (1 mM) and monitor sulfone group stability via FT-IR (S=O peaks at 1150 cm<sup>−1</sup>) .

Q. What challenges arise in X-ray refinement for this compound?

  • Disorder Handling : Address positional disorder in the methanesulfonyl group using PART instructions in SHELXL .
  • Hydrogen Bond Networks : Refine anisotropic displacement parameters (ADPs) for N–H⋯O interactions with SHELXH-97 .
  • Twinned Data : Use TWIN/BASF commands in SHELXL for high-resolution data (Rint <5%) .

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